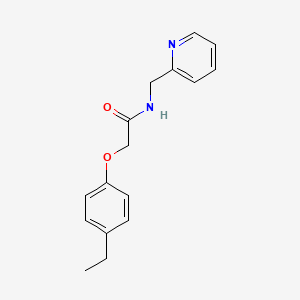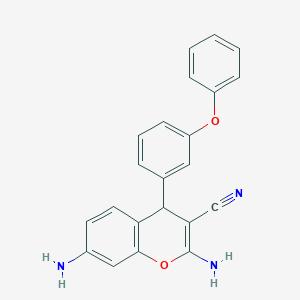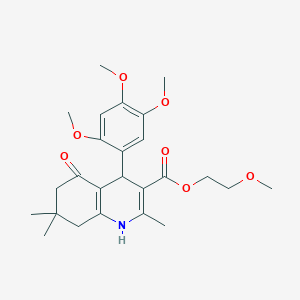![molecular formula C18H15BrN4OS B5116309 N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide](/img/structure/B5116309.png)
N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes an imidazo[2,1-b][1,3,4]thiadiazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3,4]thiadiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzothiazole and phenyl isothiocyanate, under acidic or basic conditions.
Substitution Reactions: The phenyl group is introduced through substitution reactions, often using phenyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition of cell proliferation or induction of cell death.
Pathways Involved: It may interfere with signaling pathways such as the EGFR pathway, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Known for its anticancer activity.
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole: Studied for its antiproliferative activity against pancreatic cancer cells.
Uniqueness
N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide is unique due to its specific substitution pattern and the presence of the acetamide group, which may contribute to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS.BrH/c1-12(23)19-15-9-7-13(8-10-15)16-11-22-18(20-16)24-17(21-22)14-5-3-2-4-6-14;/h2-11H,1H3,(H,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLSDOHAPSUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5116234.png)

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5116239.png)
![2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide](/img/structure/B5116242.png)
![S-[2-(4-Methylanilino)-2-oxoethyl] hydrogen carbonimidothioate](/img/structure/B5116251.png)

![2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5116262.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5116268.png)
![(3S,4S)-1-[(2,5-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5116281.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5116293.png)
![12-(1,3-benzodioxol-5-yl)-9-(4-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5116295.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromothiophen-2-yl)methyl]piperazine](/img/structure/B5116298.png)

![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5116304.png)
